3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide
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Overview
Description
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide is a complex organic compound that features a pyrazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Final Assembly: The final step involves the coupling of the pyrazole derivative with the nitrophenyl derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the nitro group results in the formation of an amine derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It can serve as a probe or marker in various biological assays to study enzyme activity or cellular processes.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-aminophenyl)ethylidene]propanehydrazide
- **3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]propanehydrazide
Uniqueness
Compared to similar compounds, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide is unique due to the presence of the nitro group, which can undergo various chemical transformations, enhancing its versatility in synthetic applications. Additionally, the nitro group can impart distinct electronic properties, making the compound useful in electronic and photonic materials.
Properties
Molecular Formula |
C15H17N5O4 |
---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C15H17N5O4/c1-9(11-3-5-12(6-4-11)20(23)24)16-18-14(21)8-7-13-10(2)17-19-15(13)22/h3-6,13H,7-8H2,1-2H3,(H,18,21)(H,19,22)/b16-9+ |
InChI Key |
DZQSYCMVIZRKDX-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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